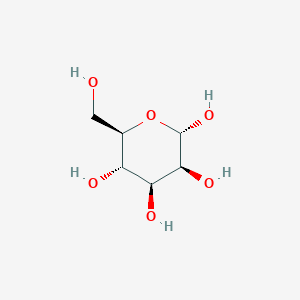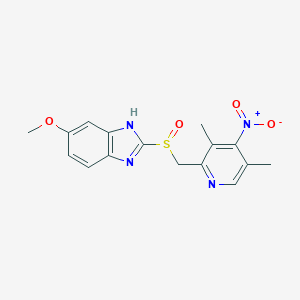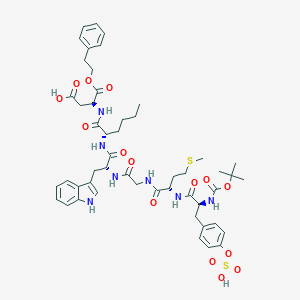
t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester, also known as Boc-Tyr(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt, is a peptide that has gained attention in the scientific community due to its potential applications in drug development. This peptide has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt exerts its effects by binding to specific receptors in the body. This peptide binds to the mu-opioid receptor, which is involved in pain regulation, and the delta-opioid receptor, which is involved in mood regulation. By binding to these receptors, t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt can reduce pain and improve mood. Additionally, this peptide has been shown to inhibit the activity of enzymes involved in the inflammatory response, which can reduce inflammation.
生化和生理效应
T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been shown to have various biochemical and physiological effects. This peptide has been shown to reduce pain and inflammation, improve mood, and inhibit the growth of cancer cells. Additionally, t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been shown to inhibit the aggregation of beta-amyloid peptides, which can contribute to the development of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt in lab experiments include its potential as a drug for the treatment of various diseases, its ability to reduce pain and inflammation, and its ability to inhibit the growth of cancer cells. However, there are also limitations to using this peptide in lab experiments. One limitation is that it can be difficult to synthesize, which can limit its availability for research. Additionally, the mechanism of action of t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt. One direction is to study the mechanism of action of this peptide in more detail to better understand how it exerts its effects. Another direction is to study the potential use of t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt in the treatment of Alzheimer's disease. Additionally, research can be done to optimize the synthesis method for this peptide to make it more readily available for research. Finally, further research can be done to study the potential use of t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt in the treatment of other diseases, such as diabetes and cardiovascular disease.
In conclusion, t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt is a peptide with potential applications in drug development. This peptide has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been shown to have anti-inflammatory and analgesic effects, inhibit the growth of cancer cells, and inhibit the aggregation of beta-amyloid peptides. While there are limitations to using this peptide in lab experiments, there are also many future directions for research on t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt, including studying its mechanism of action in more detail, optimizing its synthesis method, and exploring its potential use in the treatment of other diseases.
合成方法
T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt can be synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the use of a solid support to which the first amino acid is attached. The peptide chain is then elongated by successive coupling of amino acids, which are protected by various groups to prevent unwanted reactions. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. The final product is then purified using various chromatography techniques.
科学研究应用
T-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been studied for its potential application as a drug for the treatment of various diseases. This peptide has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester(SO3H)-Met-Gly-Trp-Nle-Asp-Phe(2-Ph)-OEt has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
属性
CAS 编号 |
109525-32-8 |
|---|---|
产品名称 |
t-Butyloxycarbonyl-(sulfo-tyr)-met-gly-trp-nle-asp 2-phenylethyl ester |
分子式 |
C50H65N7O15S2 |
分子量 |
1068.2 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C50H65N7O15S2/c1-6-7-16-37(45(62)56-41(28-43(59)60)48(65)70-24-22-31-13-9-8-10-14-31)54-47(64)40(27-33-29-51-36-17-12-11-15-35(33)36)53-42(58)30-52-44(61)38(23-25-73-5)55-46(63)39(57-49(66)71-50(2,3)4)26-32-18-20-34(21-19-32)72-74(67,68)69/h8-15,17-21,29,37-41,51H,6-7,16,22-28,30H2,1-5H3,(H,52,61)(H,53,58)(H,54,64)(H,55,63)(H,56,62)(H,57,66)(H,59,60)(H,67,68,69)/t37-,38-,39-,40+,41-/m0/s1 |
InChI 键 |
XGXRVOPXLWVWCQ-IURJAOHMSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)OCCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)OCCC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)OCCC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
其他 CAS 编号 |
109525-32-8 |
序列 |
XMGWXD |
同义词 |
Boc-TSMGTNA Boc-Tyr(SO3)-Met-Gly-Trp-Nle-Asp-PEE t-butyloxycarbonyl-(sulfo-Tyr)-Met-Gly-Trp-Nle-Asp 2-phenylethyl ester t-butyloxycarbonyl-(sulfotyrosyl)-methionyl-glycyl-tryptophyl-norleucyl-aspartyl 2-phenylethyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






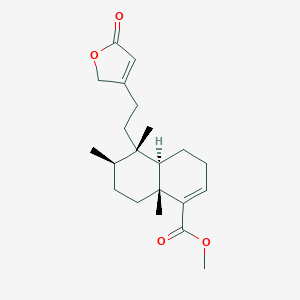
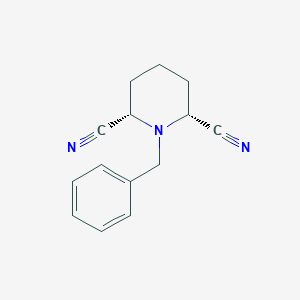


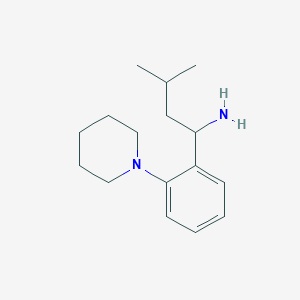

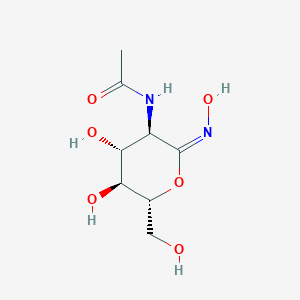
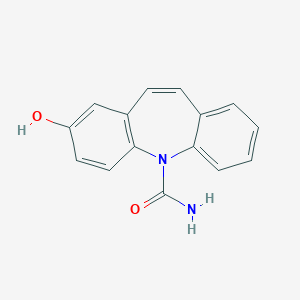
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
